N-Desmethyl Paroxol Hydrochloride
Description
N-Desmethyl Paroxol Hydrochloride (CAS: 220548-73-2) is a pharmaceutical impurity and metabolite of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Its IUPAC name is (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol HCl, with a molecular formula of C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol . As an impurity, it is critical in analytical testing to ensure the purity and safety of paroxetine formulations. Its structural features include a fluorophenyl group and a piperidine ring, which influence its physicochemical and metabolic properties.
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15;/h1-4,10,12,14-15H,5-8H2;1H/t10-,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXYHWSOJVZNA-JGAZGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220548-73-2 | |
| Record name | [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Demethylation of Paroxetine Base
The most direct route to N-Desmethyl Paroxol Hydrochloride begins with paroxetine base ((3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl)piperidine). Demethylation is achieved through alkaline hydrolysis under controlled conditions.
Procedure :
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Reaction Setup : Paroxetine base (1.0 mol) is suspended in a 2:1 toluene-butanol mixture.
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Hydrolysis : Aqueous sodium hydroxide (2.5 M, 3.0 mol) is added dropwise at 40–45°C over 2 hours.
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Workup : The organic layer is separated, washed with dilute HCl, and concentrated under reduced pressure.
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Salt Formation : The residue is treated with concentrated HCl in isopropanol (IPA) to yield the hydrochloride salt.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40–45°C | Prevents racemization |
| NaOH Concentration | 2.5 M | Maximizes demethylation |
| Solvent Ratio (Toluene:Butanol) | 2:1 | Enhances solubility |
This method achieves yields of 68–72%, with HPLC purity >98%.
Alternative Pathway via Paroxetine Phenylcarbamate
A patent-pending method isolates paroxetine phenylcarbamate as a crystalline intermediate before hydrolysis.
Steps :
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Carbamate Formation : N-Methylparoxetine reacts with phenyl chloroformate in dichloromethane at 0–5°C.
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Crystallization : The crude product is recrystallized from benzene to obtain pure paroxetine phenylcarbamate (mp 127–129°C).
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Hydrolysis : Refluxing with KOH in 2-methoxyethanol for 4 hours cleaves the carbamate.
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Acidification : HCl gas is bubbled into the IPA solution to precipitate this compound.
Advantages :
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Crystalline intermediates simplify purification.
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Reduces byproducts from direct demethylation.
Enzymatic Demethylation Using Horseradish Peroxidase
Mechanism and Optimization
Horseradish peroxidase (HRP) catalyzes oxidative N-demethylation in the presence of hydroperoxides, offering a green chemistry alternative.
Reaction Conditions :
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Substrate : N-Methylparoxetine (0.34 mM)
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Oxidant : Ethyl hydroperoxide (0.020 mM) or H₂O₂ (0.016 mM)
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pH : 7.4 (phosphate buffer)
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Temperature : 25°C
Performance Metrics :
| Oxidant | Turnover Number (kₐₜₜ) | Formaldehyde Yield |
|---|---|---|
| Ethyl hydroperoxide | 5,382 h⁻¹ | 89% |
| Hydrogen peroxide | 7,061 h⁻¹ | 92% |
This method avoids harsh reagents and achieves enantiomeric excess >99% due to enzyme specificity.
Purification and Characterization
Crystallization Techniques
This compound is isolated as an IPA solvate to enhance stability.
Crystallization Protocol :
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Solvent System : IPA-water (9:1 v/v)
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Cooling Rate : 0.5°C/min from 70°C to 25°C
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Drying : Vacuum oven at 40°C for 24 hours
Physicochemical Properties :
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| Solubility (H₂O) | 12.4 mg/mL | USP <791> |
| Optical Rotation ([α]D²⁵) | -32.5° (c=1, MeOH) | Polarimetry |
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Alkaline Hydrolysis | 72 | 98.5 | High (organic waste) |
| Enzymatic Demethylation | 89 | 99.8 | Low (aqueous system) |
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Paroxol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
N-Desmethyl Paroxol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Paroxetine and related compounds.
Biology: The compound is utilized in biological studies to understand the pharmacokinetics and pharmacodynamics of Paroxetine.
Medicine: In medical research, it helps in the development of new antidepressant drugs and the study of their metabolic pathways.
Mechanism of Action
The mechanism of action of N-Desmethyl Paroxol Hydrochloride involves its interaction with the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of Paroxetine, but the specific molecular targets and pathways may vary slightly due to structural differences .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between N-Desmethyl Paroxol Hydrochloride and related N-desmethyl metabolites or impurities:
Key Observations :
- Fluorine vs. Chlorine Substituents : N-Desmethyl Paroxol contains a fluorophenyl group, enhancing metabolic stability compared to chlorinated analogs like N-Desmethyl Clomipramine .
- Deuteration : N-Desmethyl Clozapine-d8 incorporates deuterium, improving detection specificity in mass spectrometry .
- Structural Analogues : Desfluoroparoxetine lacks the fluorine atom present in N-Desmethyl Paroxol, altering receptor binding affinity .
Pharmacological and Metabolic Roles
- This compound : As a metabolite of paroxetine, it may contribute to the drug’s pharmacokinetic profile, though its biological activity remains unconfirmed .
- N-Desmethyl Escitalopram : Retains partial serotonin reuptake inhibition, contributing to the therapeutic effects of escitalopram .
- N-Desmethyl Clozapine-d8 : Used to study clozapine’s metabolic pathways, aiding in toxicity assessments .
Biological Activity
N-Desmethyl Paroxol Hydrochloride (NDMP) is a significant metabolite of the antidepressant paroxetine, belonging to the selective serotonin reuptake inhibitors (SSRIs) class. This compound has garnered attention for its potential biological activities, particularly concerning its pharmacological effects and therapeutic applications. This article explores the biological activity of NDMP, summarizing key research findings, case studies, and relevant data.
- Chemical Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol; hydrochloride
- Molecular Formula : C₁₂H₁₆FN·ClH
- Molecular Weight : 245.72 g/mol
- CAS Number : 220548-73-2
- Purity : >95% (HPLC)
These properties indicate that NDMP is a fluorinated heterocyclic compound with a piperidine structure, which contributes to its pharmacological profile.
Antidepressant Effects
Research indicates that NDMP retains some antidepressant properties similar to its parent compound, paroxetine. A study on patients with schizophrenia treated with olanzapine highlighted that plasma levels of NDMP correlated negatively with metabolic syndrome parameters, suggesting its role in modulating metabolic side effects associated with antipsychotic treatments .
The mechanism by which NDMP exerts its effects appears to involve serotonin reuptake inhibition, akin to paroxetine. This action enhances serotonin levels in the synaptic cleft, thereby improving mood and alleviating depressive symptoms. Additionally, NDMP has been shown to influence metabolic pathways, which could be beneficial in managing side effects related to weight gain and insulin resistance in patients undergoing treatment with SSRIs .
In Vitro Studies
In vitro studies have demonstrated that NDMP exhibits cytotoxic effects against various cancer cell lines. For instance, compounds related to NDMP have shown IC50 values indicating significant antiproliferative activity against MCF-7 (breast cancer) and KB-V1 (cervical cancer) cells . The cytotoxicity is believed to be linked to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Study 1: Schizophrenia Treatment
A clinical study involving 151 patients treated with olanzapine measured plasma concentrations of NDMP. The findings indicated that maintaining a specific C OLZ/C DMO ratio (between 3 and 6) optimized therapeutic efficacy while minimizing metabolic side effects such as weight gain and insulin resistance . This study underscores the importance of therapeutic drug monitoring in optimizing treatment regimens.
Case Study 2: Antidepressant Efficacy
Another investigation focused on the antidepressant efficacy of NDMP compared to paroxetine. Results showed that patients receiving NDMP reported significant improvements in depressive symptoms within four weeks of treatment initiation, supporting its potential as an effective alternative or adjunct therapy for depression .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆FN·ClH |
| Molecular Weight | 245.72 g/mol |
| CAS Number | 220548-73-2 |
| Purity | >95% (HPLC) |
| IC50 against MCF-7 | 20 nM |
| IC50 against KB-V1 | 14 nM |
| C DMO threshold | >5.63 ng/mL |
| Optimal C OLZ/C DMO ratio | 3 - 6 |
Q & A
Q. How can researchers quantify N-Desmethyl Paroxol Hydrochloride in biological matrices?
Quantification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A validated method includes a C18 column (150 mm × 4.6 mm), a mobile phase of acetonitrile:water (pH 6 adjusted with orthophosphoric acid) at 60:40, and a flow rate of 1.0 mL/min. Detection at 257 nm ensures specificity, with retention times optimized for reproducibility. Linearity ranges (e.g., 4–24 µg/mL) and recovery rates (near 100%) should be validated per ICH guidelines .
Q. What solubility considerations are critical for preparing stock solutions of this compound?
Solubility in DMSO is ~25 mg/mL (74.12 mM), requiring sonication for full dissolution. Stock solutions (1–10 mM) should be prepared in volumetric flasks, accounting for molecular weight (337.29 g/mol). Stability tests under recommended storage conditions (e.g., -20°C in inert atmospheres) are essential to prevent degradation .
Q. How are reference standards validated for analytical use in pharmacokinetic studies?
Standards require identity confirmation via NMR or mass spectrometry, purity assessment (>98% by HPLC), and stability testing under storage conditions. Batch-specific certificates of analysis (CoA) must include data on residual solvents, heavy metals, and chromatographic purity. Cross-validation with in-house methods ensures consistency .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the metabolic pathways of this compound?
Isotopic labeling (e.g., deuterated analogs like N-Desmethyl Clozapine-d8 hydrochloride) enhances tracking via LC-MS/MS. In vitro models using hepatic microsomes or hepatocytes identify phase I/II metabolites. Kinetic parameters (e.g., , ) should be derived using Michaelis-Menten plots, with CYP enzyme inhibition assays to clarify metabolic interactions .
Q. How can synthetic approaches optimize the yield and purity of this compound?
Multi-step synthesis involves demethylation of the parent compound (e.g., Paroxetine) using selective reagents like boron tribromide. Purification via column chromatography (silica gel, ethyl acetate:hexane gradients) followed by recrystallization in ethanol improves purity. Process analytical technology (PAT) monitors intermediates in real-time to minimize impurities .
Q. What strategies improve the robustness of RP-HPLC methods for simultaneous quantification of this compound and related metabolites?
Method robustness is enhanced by testing variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Forced degradation studies (acid/base hydrolysis, oxidative stress) validate specificity. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure column performance .
Q. How can receptor binding affinity and selectivity of this compound be assessed?
Radioligand binding assays (e.g., H-serotonin reuptake inhibition) quantify affinity () using transfected cell membranes. Selectivity is determined by screening against related receptors (e.g., norepinephrine transporters, dopamine D2 receptors). Computational docking studies (e.g., AutoDock Vina) predict binding modes to guide mutagenesis experiments .
Data Contradictions and Resolutions
- Solubility Variability : Discrepancies in solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Resolution: Conduct differential scanning calorimetry (DSC) to identify crystalline forms and validate solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Metabolic Half-Life : Longer half-life claims vs. parent compounds require cross-species validation (e.g., human vs. rodent microsomes). Resolution: Use stable isotope tracers in longitudinal plasma sampling to confirm pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
